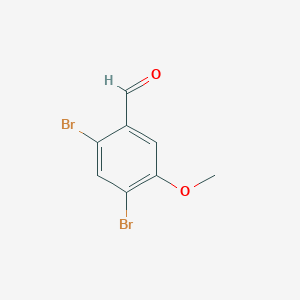

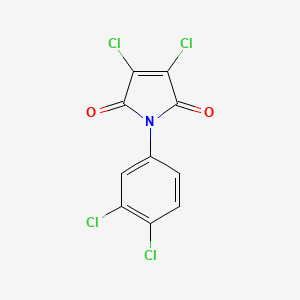

![molecular formula C12H14O6 B3025269 Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate CAS No. 80791-19-1](/img/structure/B3025269.png)

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate

Overview

Description

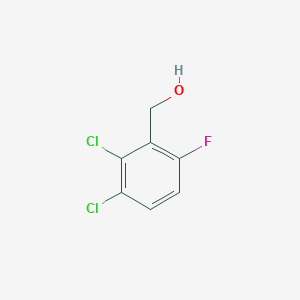

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate (DMPBDA) is an organic compound with a molecular formula of C16H18O6. It is an important building block for the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and dyes. DMPBDA has a wide range of applications in the chemical industry, and has been studied extensively in recent years.

Scientific Research Applications

Anti-HIV Activity

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate has been utilized in the synthesis of new [60]fullerene derivatives which demonstrated significant activities against Human Immunodeficiency Virus (HIV) replication. This discovery is crucial in the development of potential antiviral agents (Voronov et al., 2020).

Polymer Chemistry

This compound has been involved in the study of polymerization processes. For instance, the oxidation of phenols by hypervalent iodine compounds to produce poly[oxy(2,5-dimethyl)-l, 4-phenylene] highlights its role in polymer chemistry (Kresta & Livingston, 1970).

Synthesis of Heterocyclic Compounds

It has been used as a building block in the synthesis of various chiral macrocyclic compounds. These compounds have potential applications as receptors for different chiral guests, showcasing the versatility of this chemical in organic synthesis (Pikus & Jurczak, 2016).

Material Science and Nanotechnology

In material science, it has been utilized in the synthesis of polymers with specific properties, like block copolymers with unique liquid crystalline properties (Fradet & Heitz, 1987). Its application extends to the development of new materials with specific desired characteristics.

Olfactory Properties in Synthesized Compounds

It played a role in the synthesis of compounds with significant olfactory properties. This application is particularly relevant in the field of perfumery and fragrance chemistry (Kraft et al., 2010).

Mechanism of Action

Mode of Action

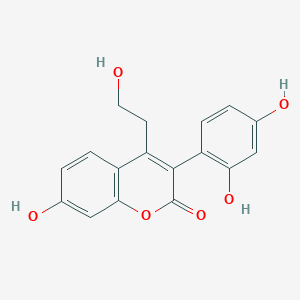

The compound contains two ester groups (CH3COOCH2) at both ends linked through oxygen atoms (–O–) to a central 1,4-phenylene group (a benzene ring). This structure suggests possible aromatic interactions and potential for hydrogen bonding due to the presence of ester carbonyls and ether oxygens.

Result of Action

Action Environment

The action, efficacy, and stability of Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate can be influenced by various environmental factors . For example, the reaction rate of similar compounds has been found to be affected by factors such as stirring speed, amount of multi-site phase-transfer catalyst (MPTC), different ultrasonic frequencies, amount of potassium carbonate, various ethyl bromoacetate concentration, MPTC and different PTCs, various temperature, kind of organic solvents, volume of chlorobenzene, and volume of water .

properties

IUPAC Name |

methyl 2-[4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-15-11(13)7-17-9-3-5-10(6-4-9)18-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUGKFJEEHCOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423603 | |

| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |

CAS RN |

80791-19-1 | |

| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)